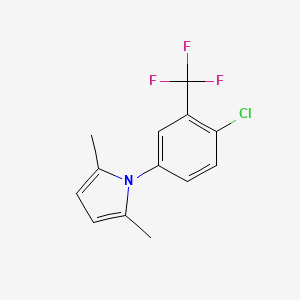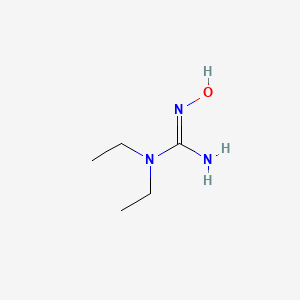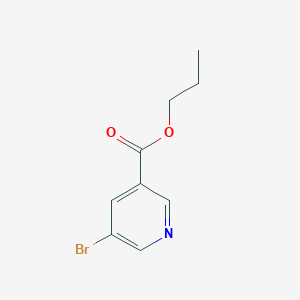![molecular formula C11H21NO3 B6352685 t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 310450-41-0](/img/structure/B6352685.png)
t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, find large applications in synthetic organic chemistry . The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The crowded tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Chemical Reactions Analysis
The tert-butyl group in the molecule is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Functionalized Pyrrolinone Derivatives : t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, a category including t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, are used in the synthesis of 5-methoxypyrrolin-2-one derivatives. These derivatives are further functionalized to create a variety of pyrrolinone derivatives. This synthesis is significant for developing methods to prepare pyrrole rings and coupling reactions, contributing to the synthesis of phytochromobilin and other bilin chromophores (Sakata et al., 2010).
Production of Chiral Fluoroalkylated Prolinols : Chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, closely related to this compound, undergoes reduction to yield (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This process is noteworthy for its high diastereoselectivities and yields, relevant in the synthesis of fluoroalkylated prolinols (Funabiki et al., 2008).
Crystallography and Structural Analysis
- Crystallographic Studies : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, structurally related to this compound, has been studied in terms of its crystal structure. This study provides insights into the molecular configuration and hydrogen bonding patterns, valuable for understanding the structural characteristics of similar compounds (Weber et al., 1995).
Chemical Properties and Analysis
- Analysis in Gas Chromatography-Mass Spectrometry : T-butyldimethylsilyl derivatives, closely related to this compound, are used in the analysis of steroids via gas chromatography-mass spectrometry. This application is essential for understanding the stability and analytical behavior of various steroids (Gaskell & Brooks, 1976).
Mécanisme D'action
Orientations Futures
The direct and sustainable synthesis of tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, using flow microreactor systems, represents a promising direction for future research . This process is more efficient, versatile, and sustainable compared to the batch , suggesting its potential for large-scale applications in synthetic organic chemistry.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOAQQODYAQBD-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)






